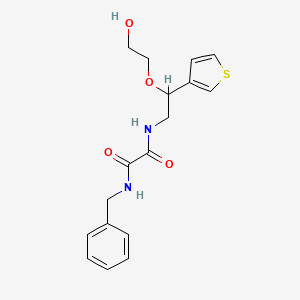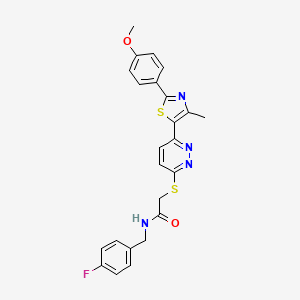
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole, also known as BITP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BITP is a heterocyclic compound that contains a pyrazole ring and an isothiocyanate functional group.
作用機序
The mechanism of action of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-microbial properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-microbial properties. Additionally, this compound has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole in lab experiments is its potential as a treatment for cancer, inflammation, and bacterial infections. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
将来の方向性
There are several future directions for research on 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole. One potential direction is the development of this compound as a cancer treatment. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for use in combination with other anti-cancer drugs. Another potential direction is the development of this compound as a treatment for inflammatory diseases such as arthritis. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential as a treatment for bacterial infections.
合成法
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole can be synthesized through the reaction between 2-methylbenzylamine and phenyl isothiocyanate. The reaction takes place in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has been used in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial studies. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, this compound has been found to have anti-microbial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-isothiocyanato-1-[(2-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-10-4-2-3-5-11(10)8-15-7-6-12(14-15)13-9-16/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSMXGIERRISNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-nitro-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2664413.png)
![N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2664414.png)
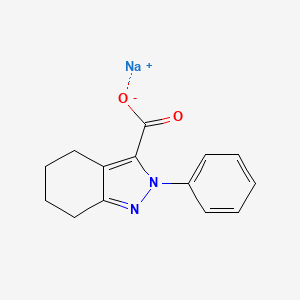
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2664416.png)
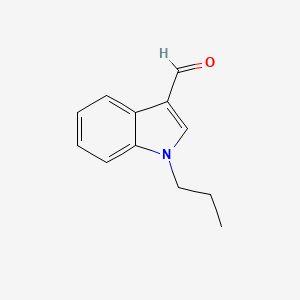



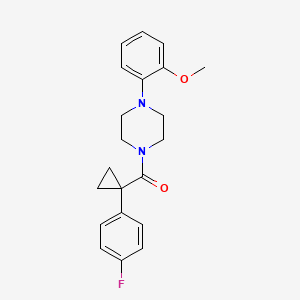
![1,3,7-trimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2664423.png)
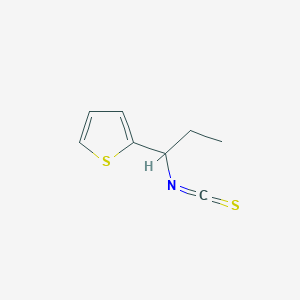
![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664434.png)
